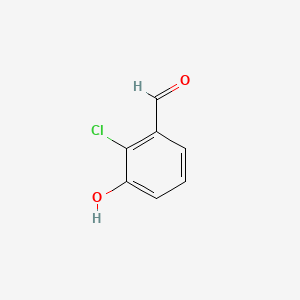

2-Chloro-3-hydroxybenzaldehyde

説明

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-Chloro-3-hydroxybenzaldehyde in academic research lies in its role as a versatile synthetic intermediate. cymitquimica.com An intermediate is a molecule that is formed from reactants and reacts further to give the desired products of a chemical reaction. The presence of three distinct functional groups on the benzene (B151609) ring—aldehyde, hydroxyl, and chloro groups—allows this compound to be a starting material or precursor for a wide array of more complex molecules.

Its aldehyde group is particularly reactive and readily participates in condensation reactions. This is a class of reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule like water. A prime example is the synthesis of Schiff bases, also known as imines, which are formed through the reaction of this compound with primary amines. d-nb.infobohrium.combas.bg Schiff bases are a significant class of compounds in medicinal and pharmaceutical chemistry. d-nb.info

Furthermore, this compound is utilized in the Claisen-Schmidt condensation to produce chalcones. chemrevlett.comcore.ac.uk This reaction involves the condensation of an aromatic aldehyde with an acetophenone. chemrevlett.comcore.ac.uk Chalcones are recognized as precursors for flavonoids and possess a three-carbon α, β-unsaturated carbonyl system linking two aromatic rings. chemrevlett.comcore.ac.uk

The compound can also undergo other transformations:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid.

Reduction: The aldehyde can be reduced to form 2-chloro-3-hydroxybenzyl alcohol.

This reactivity makes it a key building block for creating a diverse range of organic structures, including heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. sigmaaldrich.com

Structural Features and Their Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. The interplay between the electron-withdrawing and electron-donating effects of its substituents governs its reactivity.

Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but is the primary site for nucleophilic addition and condensation reactions.

Hydroxyl Group (-OH): This is an electron-donating group that activates the ring. Its position at the meta-position to the aldehyde and ortho to the chlorine adds complexity to its influence. Crucially, the hydroxyl group can form an intramolecular hydrogen bond with the oxygen of the aldehyde group. This interaction helps to stabilize the molecule's planar conformation.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group due to its electronegativity but can also donate electron density through resonance. Its presence enhances the electrophilic character of the molecule and can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. cymitquimica.comsolubilityofthings.com

The combination of these features—a reactive aldehyde, an acidic hydroxyl group, and an electronegative chlorine atom—on a benzene ring creates a molecule with multiple reaction sites, underpinning its versatility as a synthetic intermediate. cymitquimica.com

Compound Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.56 g/mol nih.gov |

| CAS Number | 56962-10-8 nih.gov |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Melting Point | 136–137 °C |

Mentioned Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEAPLJEIJXFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343939 | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-10-8 | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization

Direct Synthetic Routes

The synthesis of specifically substituted aromatic aldehydes is governed by the directing effects of the functional groups already present on the aromatic ring. In the case of 2-Chloro-3-hydroxybenzaldehyde, the desired substitution pattern presents significant regiochemical challenges for common synthetic reactions.

Chlorination of Salicylaldehyde (B1680747)

The direct chlorination of salicylaldehyde (2-hydroxybenzaldehyde) is an example of an electrophilic aromatic substitution reaction. The outcome of this reaction is dictated by the powerful directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The hydroxyl group is a strongly activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group.

In electrophilic substitution, the activating ortho, para-directing effect of the hydroxyl group dominates. nih.gov For salicylaldehyde, the hydroxyl group is at position 1 and the aldehyde at position 2. The available ortho-position is C6, and the para-position is C4. Consequently, electrophilic attack by a chlorinating agent is overwhelmingly directed to these positions. The reaction of hypochlorous acid (HOCl) with phenol (B47542), for instance, initially yields 2- and 4-chlorophenol (B41353) as the main products. nih.gov Therefore, the direct chlorination of salicylaldehyde would be expected to produce 4-chloro-2-hydroxybenzaldehyde (B58158) and 6-chloro-2-hydroxybenzaldehyde, rather than the desired this compound, which would require substitution at the C5 position (corresponding to the C3 position of the final product name, which is based on benzaldehyde (B42025) nomenclature).

Reaction of o-Chlorophenol with Formaldehyde (B43269) under Basic Conditions (Riemer-Tiemann Type)

The formylation of phenols introduces an aldehyde group onto the aromatic ring. While the Reimer-Tiemann reaction traditionally uses chloroform (B151607) (CHCl₃) under basic conditions, other formylation methods like the Duff reaction use a formaldehyde source (hexamethylenetetramine) in an acidic medium. wikipedia.orgwikipedia.org These reactions are also subject to the directing influence of existing substituents.

In o-chlorophenol, the hydroxyl group at C1 is a strong ortho, para-director. The chlorine atom at C2 is a deactivating but also ortho, para-directing group. The activating effect of the hydroxyl group is dominant, directing the incoming electrophile (the formylating agent) to the positions ortho and para to it. The available ortho position is C6, and the para position is C4.

The Duff Reaction , which uses a formaldehyde equivalent, is known to be effective for the ortho-formylation of phenols and has been successfully applied to o-chlorophenol where the Reimer-Tiemann reaction failed. wikipedia.orgcore.ac.uk However, this ortho-selectivity would lead to formylation at the C6 position, yielding 3-chloro-2-hydroxybenzaldehyde (B16314).

The Lederer-Manasse Reaction involves the condensation of phenol with formaldehyde, typically to introduce a hydroxymethyl (-CH₂OH) group at the ortho or para positions. maxbrainchemistry.combrainly.in This would require a subsequent oxidation step to form the aldehyde, and the regioselectivity would still favor the 4- and 6-positions of o-chlorophenol.

The Vilsmeier-Haack Reaction , another formylation method, when applied to o-chlorophenol, results in the formation of 4-hydroxy-3-chlorobenzaldehyde. ajrconline.org

Based on established principles of electrophilic aromatic substitution, the formylation of o-chlorophenol is not a viable route to this compound due to the directing effects of the hydroxyl group, which favor substitution at other positions on the aromatic ring.

Reaction Conditions and Selectivity Control

Controlling the conditions of halogenation and formylation reactions is crucial for managing yield and selectivity, even when the desired isomer is not the primary product. Key parameters include pH, solvent, and reagent stoichiometry.

Controlled pH in Halogenation Reactions

The pH of the reaction medium plays a critical regulatory role in the chlorination of phenols. nih.gov It affects the nature of both the phenolic substrate and the chlorinating agent (hypochlorous acid, HOCl). researchgate.net In aqueous solutions, phenol exists in equilibrium with the more reactive phenoxide ion, while HOCl exists in equilibrium with the less reactive hypochlorite (B82951) ion (ClO⁻). nih.govresearchgate.net The reaction rate for phenols often reaches a maximum between pH 7 and 9. gfredlee.com

The product distribution is also highly dependent on pH. In acidic conditions, monochlorinated phenols are the dominant products. nih.gov As the pH shifts to neutral and alkaline, the formation of dichlorinated and trichlorinated phenols becomes more prominent. nih.govresearchgate.net This is because the phenoxide ion, which is more prevalent at higher pH, is much more activated towards electrophilic attack than neutral phenol, leading to multiple substitutions.

| pH Condition | Dominant Reactant Species | Primary Products | Reaction Rate |

|---|---|---|---|

| Acidic (e.g., pH < 6) | Phenol, HOCl | Monochlorophenols (2-MCP, 4-MCP) | Moderate |

| Neutral to Slightly Alkaline (e.g., pH 7-8) | Phenol/Phenolate, HOCl | Dichlorophenols (2,4-DCP, 2,6-DCP) | Maximum Rate Observed gfredlee.com |

| Alkaline (e.g., pH > 8) | Phenolate, HOCl/ClO⁻ | Dichlorophenols (DCP) and Trichlorophenol (TCP) | Slower, delayed equilibrium nih.gov |

Influence of Solvent Polarity (e.g., DMF, Acetic Acid)

The choice of solvent can influence the rate and selectivity of aromatic substitution reactions. In a modified Reimer-Tiemann reaction, the use of N,N-dimethylformamide (DMF) as a catalyst in a less polar hydrocarbon solvent was shown to enhance ortho-selectivity. google.com This suggests that moving from polar, protic solvents like water to less polar or aprotic solvent systems can alter the reaction pathway. For instance, using trifluoroacetic acid as a solvent in the Duff reaction can promote para-substitution. lookchem.com

While specific studies detailing the effect of DMF versus acetic acid on the direct chlorination of salicylaldehyde are not prominent, the general principles of solvent effects on electrophilic aromatic substitution are applicable. Polar solvents can stabilize charged intermediates formed during the reaction, potentially altering the activation energies for substitution at different positions. Water is often used as a solvent for chlorination due to its availability and ability to dissolve reagents like sodium hypochlorite. jalsnet.comisca.me

Stoichiometry of Reagents

The molar ratio of the chlorinating agent to the phenolic substrate is a key factor in controlling the degree of chlorination. nih.gov To favor the formation of monochlorinated products, a low stoichiometric ratio of chlorine to phenol is employed. As this ratio increases, the reaction progresses to yield di- and tri-substituted products. nih.gov

At very high molar ratios of HOCl to phenol (e.g., 30:1 to 50:1), the reaction can proceed beyond simple substitution to cause cleavage of the aromatic ring, forming various oxidation products. acs.org Therefore, precise control over the stoichiometry is essential to maximize the yield of a desired chlorinated phenol and prevent the formation of over-chlorinated byproducts or degradation products.

| Molar Ratio (Chlorine:Phenol) | Observed Outcome |

|---|---|

| Low (e.g., ≤ 1:1) | Favors formation of monochlorophenols. |

| Moderate (e.g., 2:1 to 3:1) | Formation of di- and trichlorophenols increases. |

| High (e.g., > 30:1) | Ring cleavage and formation of oxidation byproducts. |

Role of Catalysts

Catalysts play a pivotal role in directing the regioselectivity and enhancing the reaction rates in the synthesis of substituted benzaldehydes. In the case of this compound and its isomers, various types of catalysts are employed, primarily Lewis acids and phase-transfer catalysts.

One notable method for the preparation of hydroxybenzoic aldehydes involves the direct synthesis from phenols and formaldehyde in the presence of a catalyst system. google.com This system often consists of an anhydrous metallic salt, such as stannous chloride (SnCl₂) or stannic chloride (SnCl₄), and an aprotic binder. google.com The catalyst's function is to activate the formaldehyde and facilitate the electrophilic attack on the phenol ring.

The choice of catalyst can significantly influence the conversion rate and the selectivity of the reaction. For instance, in the synthesis of 2-hydroxy-3-methylbenzaldehyde (B1203309) from ortho-cresol and paraformaldehyde, the use of anhydrous SnCl₂ as a catalyst resulted in a higher yield and selectivity compared to anhydrous SnCl₄ under similar conditions. google.com While a direct synthesis example for this compound is not detailed, the synthesis of its isomer, 2-hydroxy-6-chlorobenzaldehyde, from 3-chlorophenol (B135607) and paraformaldehyde using an SnCl₂-based catalyst system highlights the applicability of this catalytic approach. google.com

The following table, derived from data on the synthesis of various hydroxybenzaldehydes, illustrates the impact of the catalyst on reaction outcomes. google.com

| Starting Phenol | Catalyst | Conversion (%) | Yield (%) | Selectivity (%) |

| Phenol | SnCl₂ | 68 | 59 | 86 |

| Phenol | SnCl₄ | 45 | 26 | 57 |

| o-Cresol | SnCl₂ | 90 | 85 | 94 |

| o-Cresol | SnCl₄ | 70 | 50 | 71 |

| 3-Chlorophenol | SnCl₂ | 60 | 55 | 92 |

Phase-transfer catalysts (PTCs) are another class of catalysts utilized in the synthesis of hydroxybenzaldehydes, particularly in reactions like the Reimer-Tiemann reaction. google.com This reaction typically involves the reaction of a phenol with chloroform in a biphasic aqueous-organic system. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it can deprotonate the chloroform to generate the reactive dichlorocarbene (B158193) species. google.com The choice of the PTC can influence the relative yields of the ortho and para isomers. google.com For instance, cationic-type quaternary salts where the anionic moiety is a hydroxy group are noted to be particularly preferable for the preparation of salicylaldehydes (2-hydroxybenzaldehydes). google.com

Strategies for Minimizing Side Products and Optimizing Yield

A significant challenge in the synthesis of this compound is the formation of isomeric side products. The substitution pattern of the starting material, 2-chlorophenol, can lead to the formation of other isomers, such as 2-chloro-5-hydroxybenzaldehyde (B104083) and 4-chloro-3-hydroxybenzaldehyde, depending on the reaction conditions.

One of the primary strategies to minimize side products and optimize the yield of the desired isomer is the careful selection of the synthetic route and reaction parameters. For instance, in the Reimer-Tiemann reaction, the ortho:para ratio of the products can be influenced by the nature of the cation in the base used.

A documented synthesis of 3-chloro-2-hydroxybenzaldehyde, an isomer of the target compound, from o-chlorophenol and chloroform highlights the formation of 3-chloro-4-hydroxybenzaldehyde (B1581250) as a significant side product. prepchem.com In this case, a strategy for separating the desired product from the side product involved fractional crystallization. The crude product, a mixture of the two isomers, was treated with hexane, which selectively precipitated the 3-chloro-4-hydroxybenzaldehyde, allowing for the isolation of the desired 3-chloro-2-hydroxybenzaldehyde from the filtrate. prepchem.com This demonstrates the importance of downstream processing in achieving high purity.

Optimization of reaction conditions such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing the yield of the target compound. In the catalytic synthesis of hydroxybenzaldehydes using tin chlorides, reaction times can vary from 3 to 10 hours, and the temperature is a critical parameter to control. google.com For example, in the synthesis of 2-hydroxy-3-methylbenzaldehyde, increasing the temperature from 90°C to 150°C led to an increase in conversion but a decrease in selectivity. google.com

Furthermore, improvements in the work-up procedure can also enhance the isolated yield and purity. For example, an improved procedure for the synthesis of 2-hydroxybenzaldehyde via the Reimer-Tiemann reaction using aqueous ethyl alcohol avoids the need for multiple steam distillations, which are often time-consuming and can lead to product loss. researchgate.net

Considerations for Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact. Several key considerations come into play during this scale-up process.

Reactor Design and Process Intensification: For large-scale production, moving from traditional batch reactors to continuous flow reactors can offer significant advantages. ccdcindia.com Continuous processes can lead to better process control, improved heat and mass transfer, enhanced safety, and higher productivity per unit volume of the reactor. ccdcindia.com This approach, known as process intensification, can also lead to a reduction in capital and operating costs. ccdcindia.com For example, the productivity of a chlorination reaction was increased from approximately 10 kg/hr/M ³ in a batch reactor to 340 kg/hr/M ³ in a continuous loop reactor. ccdcindia.com

Solvent and Reagent Management: The choice of solvents and reagents is critical. Ideally, environmentally benign solvents should be used, and the process should be designed to minimize waste generation. The recovery and recycling of solvents are standard practices in industrial chemical manufacturing to reduce costs and environmental footprint.

Downstream Processing and Purification: The purification of the final product is a major cost factor in industrial production. The development of efficient and scalable purification methods, such as crystallization, distillation, or chromatography, is crucial. The strategy of selectively precipitating side products, as mentioned earlier, is a good example of a scalable purification technique. prepchem.com

Safety and Environmental Considerations: The industrial synthesis of this compound involves handling hazardous materials. A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks. Furthermore, compliance with environmental regulations regarding waste disposal and emissions is mandatory. The development of greener synthetic routes with lower environmental impact is an ongoing goal in the chemical industry.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Aldehyde Moiety

The aldehyde functional group in 2-Chloro-3-hydroxybenzaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The presence of the chloro and hydroxyl substituents on the aromatic ring influences the reactivity of the aldehyde group.

The aldehyde group (-CHO) is susceptible to oxidation, which converts it into a carboxylic acid group (-COOH). This transformation is a fundamental reaction in organic synthesis. For this compound, this oxidation leads to the formation of 2-Chloro-3-hydroxybenzoic acid.

The oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. This reaction typically involves the use of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often prepared as the Jones reagent (CrO3 in aqueous sulfuric acid), are effective for converting primary alcohols and aldehydes to carboxylic acids. libretexts.orglearncbse.in

The general mechanism for the oxidation of an aldehyde to a carboxylic acid in the presence of water involves the formation of a hydrate (B1144303) intermediate. This hydrate is then oxidized, which is an easier process than oxidizing the aldehyde directly. masterorganicchemistry.com The presence of water is crucial for the reaction to proceed to the carboxylic acid stage; anhydrous conditions might stop the reaction at the aldehyde stage if starting from a primary alcohol. masterorganicchemistry.comkhanacademy.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Basic, acidic, or neutral aqueous solution |

| Chromic Acid (H2CrO4) / Jones Reagent | Acetone/water |

| Silver Oxide (Ag2O) / Tollens' Reagent | Aqueous ammonia |

This table presents generalized information on oxidizing agents and may require optimization for the specific substrate, this compound.

The aldehyde group can be readily reduced to a primary alcohol. This is a common and important transformation in organic chemistry, providing access to benzyl (B1604629) alcohol derivatives.

The reduction of this compound results in the formation of 2-Chloro-3-hydroxybenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org

Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent that reacts violently with water and alcohols, so it is used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. libretexts.org Both reagents operate by delivering a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde, which, after protonation of the resulting alkoxide, yields the primary alcohol. libretexts.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Strong, reduces many carbonyl-containing functional groups |

This table presents generalized information on reducing agents and may require optimization for the specific substrate, this compound.

The aldehyde group of this compound is reactive towards nucleophiles, making it a suitable substrate for various condensation reactions. These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water.

A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For this compound, this reaction would involve a nucleophilic addition to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Table 3: Knoevenagel Condensation of Benzaldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Typical Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine/Ammonium (B1175870) Salts | α,β-Unsaturated Dinitrile |

| This compound | Diethyl malonate | Piperidine/Pyridine | α,β-Unsaturated Diester |

This table provides illustrative examples based on the general reactivity of benzaldehydes in Knoevenagel condensations.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.commdpi.comchemsociety.org.ng The reaction of this compound with a primary amine yields a corresponding Schiff base.

The synthesis involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. jmchemsci.com This intermediate then undergoes dehydration, typically under acid or base catalysis or with heating, to form the stable imine or Schiff base. chemsociety.org.ng A wide variety of primary amines, both aliphatic and aromatic, can be used in this reaction, leading to a diverse range of Schiff base derivatives. nih.govsemanticscholar.org

Table 4: Examples of Schiff Base Formation

| Aldehyde | Primary Amine | Product |

|---|---|---|

| This compound | Aniline | N-(2-Chloro-3-hydroxybenzylidene)aniline |

| This compound | 2-Aminopyridine | 2-((2-Chloro-3-hydroxybenzylidene)amino)pyridine |

This table provides hypothetical examples based on the known reactivity of substituted benzaldehydes with various primary amines.

Reduction Reactions to Alcohols

Transformations of the Aromatic Ring

Reactions involving the aromatic ring are heavily influenced by the directing effects of the existing substituents.

The direct nucleophilic substitution of the chlorine atom on the this compound ring is challenging. Aryl halides are generally unreactive toward classical SN2 reactions due to the high energy required to break the strong C-Cl bond on an sp2-hybridized carbon.

For a nucleophilic aromatic substitution (SNAr) mechanism to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this compound, the electron-withdrawing aldehyde group is meta to the chlorine atom, and the electron-donating hydroxyl group is ortho. This arrangement does not provide the necessary activation for facile nucleophilic substitution of the chloro group under standard conditions. Consequently, the chloro group is generally considered unreactive towards nucleophilic displacement.

In contrast to nucleophilic substitution, electrophilic aromatic substitution is a more common transformation for this molecule. The regiochemical outcome of these reactions is determined by the combined directing effects of the substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro group is deactivating but also an ortho-, para-director. The aldehyde group is a strongly deactivating meta-director. The powerful activating effect of the hydroxyl group is the dominant factor, directing incoming electrophiles primarily to the positions ortho (C4) and para (C6) to it.

The nitration of this compound provides a clear example of the directing effects of the substituents. Mononitration using nitric acid in aqueous acetic acid results in a mixture of two isomeric products. lookchem.com The electrophilic nitronium ion (NO₂⁺) attacks the positions activated by the hydroxyl group, leading to the formation of 2-Chloro-4-nitro-3-hydroxybenzaldehyde and 2-Chloro-6-nitro-3-hydroxybenzaldehyde. lookchem.com

Further nitration of either of these mononitro isomers leads to the formation of the same dinitrated product, 2-Chloro-4,6-dinitro-3-hydroxybenzaldehyde. lookchem.com This indicates that the second nitration step also occurs at the remaining position activated by the hydroxyl group.

| Reactant | Reaction | Product(s) | Melting Point (°C) |

|---|---|---|---|

| This compound | Mononitration | 2-Chloro-4-nitro-3-hydroxybenzaldehyde | 139 |

| 2-Chloro-6-nitro-3-hydroxybenzaldehyde | 153 | ||

| 2-Chloro-4-nitro-3-hydroxybenzaldehyde | Dinitration | 2-Chloro-4,6-dinitro-3-hydroxybenzaldehyde | 110 |

| 2-Chloro-6-nitro-3-hydroxybenzaldehyde | Dinitration | 2-Chloro-4,6-dinitro-3-hydroxybenzaldehyde | 110 |

Similar to nitration, the halogenation of this compound is directed by the activating hydroxyl group. Electrophilic halogenation, such as bromination, is expected to occur at the C4 (ortho) and C6 (para) positions. Indeed, this compound can serve as a starting material for the synthesis of 4-Bromo-2-chloro-3-hydroxybenzaldehyde, confirming that bromination occurs at the C4 position, which is ortho to the hydroxyl group. lookchem.com

Cyclization Reactions for Heterocyclic Compound Formation

The molecular architecture of this compound, featuring an aldehyde, a hydroxyl group, and a chlorine atom on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-positioning of the hydroxyl and aldehyde groups is particularly conducive to intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions often proceed through condensation with a second reactant, followed by an intramolecular ring-closing step. The presence of the chloro and hydroxyl groups can also influence the reactivity and electronic properties of the resulting heterocyclic products. A significant application of this reactivity is in the synthesis of coumarins, specifically chromen-2-one derivatives.

Chromen-2-ones, commonly known as coumarins, are an important class of heterocyclic compounds. Their synthesis can be efficiently achieved using substituted salicylaldehydes, such as this compound, through condensation reactions with compounds containing an active methylene group.

One effective method involves the reaction of salicylaldehydes with arylacetonitriles in the presence of a base like potassium tert-butoxide (tBuOK) in dimethylformamide (DMF). researchgate.net This approach provides good to excellent yields of various 3-aryl-2H-chromen-2-one derivatives. researchgate.net The reaction capitalizes on the reactivity of the aldehyde and the adjacent hydroxyl group to build the fused pyrone ring characteristic of the chromenone scaffold. The versatility of this method allows for the synthesis of a diverse library of chromenone derivatives by varying the substituents on both the salicylaldehyde (B1680747) and the arylacetonitrile starting materials.

The table below illustrates the scope of this reaction with various substituted salicylaldehydes and arylacetonitriles.

| Salicylaldehyde Derivative | Arylacetonitrile Derivative | Product (Chromen-2-one Derivative) | Yield (%) |

|---|---|---|---|

| 2-Hydroxybenzaldehyde | Phenylacetonitrile | 3-Phenyl-2H-chromen-2-one | 95% |

| 2-Hydroxy-6-methylbenzaldehyde | Phenylacetonitrile | 5-Methyl-3-phenyl-2H-chromen-2-one | 85% |

| 5-Bromo-2-hydroxybenzaldehyde | Phenylacetonitrile | 6-Bromo-3-phenyl-2H-chromen-2-one | 93% |

| 5-Chloro-2-hydroxybenzaldehyde | Phenylacetonitrile | 6-Chloro-3-phenyl-2H-chromen-2-one | 96% |

| 2-Hydroxybenzaldehyde | 4-Methoxyphenylacetonitrile | 3-(4-Methoxyphenyl)-2H-chromen-2-one | 94% |

| 2-Hydroxybenzaldehyde | 4-Chlorophenylacetonitrile | 3-(4-Chlorophenyl)-2H-chromen-2-one | 92% |

This data is representative of the synthesis of chromen-2-one derivatives from various salicylaldehydes as described in the literature. researchgate.net

Other established methods for coumarin (B35378) synthesis that are applicable to this compound include the Perkin condensation, which uses phenylacetic acids and acetic anhydride, and the Knoevenagel condensation with malonates or their derivatives. nih.gov

Reaction Mechanism Studies

The mechanism for the formation of 3-aryl-2H-chromen-2-ones from salicylaldehydes and arylacetonitriles has been proposed to proceed through a base-catalyzed cascade of reactions. researchgate.net

The proposed mechanism can be detailed in the following steps:

Deprotonation: The strong base, potassium tert-butoxide (tBuOK), first abstracts an acidic proton from the α-carbon of the arylacetonitrile, generating a resonance-stabilized carbanion.

Knoevenagel Condensation: This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the this compound. The subsequent elimination of a water molecule results in the formation of a substituted α,β-unsaturated nitrile intermediate.

Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, acts as an intramolecular nucleophile. It attacks the β-carbon of the unsaturated system in a Michael-type addition, leading to the formation of a new six-membered ring.

Tautomerization and Hydrolysis: The cyclic intermediate then undergoes tautomerization. This is followed by the hydrolysis of the imine group, which is generated from the nitrile, to a carbonyl group, yielding the final stable 2H-chromen-2-one aromatic system.

This mechanistic pathway highlights the orchestrated sequence of condensation and cyclization events that efficiently transform simple precursors into complex heterocyclic structures.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the covalent bonds and functional groups within a molecule.

A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration. The C-H stretching vibration of the aldehyde group is expected to appear as a distinct peak, typically in the range of 2700-2900 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and sharp absorption, predicted to be in the region of 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching and O-H in-plane bending vibrations are expected between 1200 cm⁻¹ and 1400 cm⁻¹. Finally, the C-Cl stretching vibration is anticipated to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for 2-Chloro-3-hydroxybenzaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aldehydic C-H Stretch | 2700-2900 |

| C=O Stretch | 1650-1700 |

| Aromatic C=C Stretch | 1400-1600 |

| O-H Bend | 1300-1400 |

| C-O Stretch | 1200-1300 |

Note: The predicted data is based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the vibrational transitions. The Raman spectrum of this compound is also not widely available. However, based on studies of related molecules, the C=O stretching vibration is expected to be a strong band. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. The C-Cl stretch is also expected to be a prominent feature.

The precise assignment of vibrational modes in this compound can be complex due to the coupling of vibrations. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of experimental spectra for similar molecules nih.gov.

O-H and C=O Vibrations: The positions of the O-H and C=O stretching bands are particularly sensitive to the chemical environment. The presence of both a hydroxyl and a carbonyl group on the same aromatic ring suggests the possibility of intramolecular hydrogen bonding, which would significantly influence these vibrational frequencies.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to a set of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected at a lower frequency and can be influenced by its position on the aromatic ring and interactions with neighboring functional groups.

The presence of an intramolecular hydrogen bond between the hydroxyl group at position 3 and the carbonyl oxygen of the aldehyde group at position 1 is a key structural feature of this compound . This interaction is expected to have a pronounced effect on the vibrational spectrum.

The most direct evidence would be the observation of a broad O-H stretching band at a lower frequency (e.g., 3200 cm⁻¹) compared to a free hydroxyl group (typically ~3600 cm⁻¹). This red shift is a hallmark of hydrogen bonding. Additionally, the C=O stretching frequency may be slightly lowered due to the donation of electron density from the hydroxyl group through the hydrogen bond. Studies on similar compounds, such as 3-hydroxy-4-nitrobenzaldehyde, have utilized vibrational spectroscopy to investigate intermolecular hydrogen bonding interactions tandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The spectrum is expected to show signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

Aldehydic Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration. Due to the intramolecular hydrogen bonding, it is expected to be a broad singlet and may appear in the range of δ 5.0-8.0 ppm.

Aromatic Protons: The three protons on the aromatic ring will appear in the region of δ 6.8-7.8 ppm. Their exact chemical shifts and coupling patterns (multiplicity) will depend on the electronic effects of the chloro, hydroxyl, and aldehyde substituents. The proton at position 4 will likely be a triplet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet. The coupling constants (J-values) between adjacent protons are typically in the range of 7-9 Hz.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Hydroxyl H | 5.0 - 8.0 | Broad Singlet |

| Aromatic H (H4) | ~7.2 | Triplet |

| Aromatic H (H5) | ~7.0 | Doublet of Doublets |

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. In the case of this compound, the ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The aldehyde carbon (C=O) is typically the most deshielded and would appear furthest downfield, generally in the range of 190-200 ppm libretexts.org. The carbons of the aromatic ring will resonate in the region of 110-160 ppm. The exact chemical shifts are influenced by the substituents on the ring—the chlorine atom, the hydroxyl group, and the aldehyde group. The carbon atom attached to the chlorine (C-Cl) will experience a deshielding effect, as will the carbon attached to the hydroxyl group (C-OH). The remaining aromatic carbons will have chemical shifts determined by their position relative to these substituents. The carbon atoms ortho and para to the electron-withdrawing aldehyde group will be deshielded, while the meta carbons will be less affected. Conversely, the electron-donating hydroxyl group will cause shielding of the ortho and para carbons. The interplay of these effects determines the final chemical shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (aldehyde) | 190 - 200 | Highly deshielded due to the electronegativity of the oxygen atom. libretexts.org |

| C-Cl | ~130 - 135 | Deshielded by the electronegative chlorine atom. |

| C-OH | ~150 - 155 | Deshielded by the electronegative oxygen atom of the hydroxyl group. |

| Aromatic CH | 115 - 140 | Range influenced by the combined electronic effects of the substituents. libretexts.org |

| Aromatic C (quaternary) | 125 - 150 | Chemical shift influenced by the attached substituents. libretexts.org |

Oxygen-17 (¹⁷O) NMR for Oxygen Environments

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common than ¹H or ¹³C NMR due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, provides direct information about the chemical environment of oxygen atoms huji.ac.il. For this compound, two distinct signals would be expected, one for the carbonyl oxygen of the aldehyde group and one for the hydroxyl oxygen.

The chemical shift of the carbonyl oxygen in substituted benzaldehydes is highly sensitive to the electronic effects of the ring substituents nih.govacs.orgresearchgate.net. Electron-withdrawing groups generally cause a downfield shift (deshielding), while electron-donating groups lead to an upfield shift (shielding). The chlorine atom, being electron-withdrawing, would be expected to deshield the carbonyl oxygen. The hydroxyl group, being electron-donating, would have the opposite effect. The position of these substituents relative to the aldehyde group is also crucial.

The hydroxyl oxygen signal would be influenced by factors such as hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom, or intermolecular hydrogen bonding with solvent or other molecules, can significantly affect its chemical shift. Generally, hydrogen bonding leads to a downfield shift of the hydroxyl oxygen resonance.

Investigation of C-H···O Intermolecular Hydrogen Bonds by NMR Chemical Shifts

The presence of C-H···O intermolecular hydrogen bonds can be investigated using NMR spectroscopy by observing changes in the chemical shifts of the protons involved. Hydrogen bonding typically causes a downfield shift in the resonance of the proton participating in the bond libretexts.orgyoutube.com. This is because the hydrogen bond deshields the proton by pulling electron density away from it.

In a concentrated solution of this compound, it is possible for the aldehyde proton (CHO) of one molecule to form a weak hydrogen bond with the hydroxyl oxygen or the carbonyl oxygen of a neighboring molecule. To study this, one could record ¹H NMR spectra at different concentrations. A downfield shift of the aldehyde proton signal upon increasing concentration would be evidence for the formation of such intermolecular hydrogen bonds. Temperature-dependent NMR studies can also provide insights, as hydrogen bonds are typically weakened or broken at higher temperatures, leading to an upfield shift of the involved proton signal.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry, particularly suitable for polar and thermally labile compounds wikipedia.orgcreative-proteomics.com. In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon) wikipedia.orgumd.edu. This process causes the desorption and ionization of the sample molecules, typically by protonation to form the [M+H]⁺ ion or deprotonation to yield the [M-H]⁻ ion wikipedia.orgcreative-proteomics.com.

For this compound (molecular weight 156.57 g/mol ), the positive ion FAB mass spectrum would be expected to show a prominent peak for the protonated molecule at m/z 157. The presence of chlorine would be indicated by an isotopic peak at m/z 159, with an intensity of about one-third of the m/z 157 peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation of the parent ion could lead to the loss of small neutral molecules such as CO, Cl, or CHO, providing further structural information.

Expected Ions in the FAB Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M+H]⁺ | 157 | 159 | Protonated molecular ion |

| [M]⁺ | 156 | 158 | Molecular ion |

| [M-H]⁻ | 155 | 157 | Deprotonated molecular ion |

| [M-CHO]⁺ | 127 | 129 | Loss of the aldehyde group |

| [M-Cl]⁺ | 121 | - | Loss of the chlorine atom |

HPLC-MS and GC-MS for Purity and Impurity Detection

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating, identifying, and quantifying components in a mixture. They are widely used for assessing the purity of chemical compounds and detecting and identifying impurities.

GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, can be analyzed by GC-MS. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. This technique is highly sensitive and can detect impurities at very low levels thermofisher.com.

HPLC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. In HPLC-MS analysis of this compound, the compound and its impurities are separated on an HPLC column, and the eluent is introduced into the mass spectrometer for detection and identification. This method is particularly useful for identifying non-volatile impurities that may be present from the synthesis or degradation of the compound. Unexpected ions may form during analysis in certain solvents, which can aid in identification nih.gov.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure determination for this compound is not found in the reviewed literature, this technique would be essential to determine its crystallographic parameters.

A typical analysis would involve mounting a suitable single crystal onto a diffractometer to collect diffraction data. This data would allow for the determination of the crystal system, space group, and unit cell dimensions. For a related compound, 3-chloromethyl-2-hydroxybenzaldehyde, the crystal system was determined to be orthorhombic. nih.gov Such an analysis for this compound would provide the foundational data for a complete structural elucidation.

Table 1: Hypothetical Crystallographic Data to be Determined for this compound. (Note: The following parameters are what would be determined from a single-crystal X-ray diffraction study; specific experimental values are not currently published.)

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c, Pna2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | - |

| α, β, γ (°) | The angles between the unit cell axes. | - |

| V (ų) | The volume of the unit cell. | - |

| Z | The number of molecules per unit cell. | - |

| Calculated Density (g/cm³) | The density derived from the crystal data. | - |

Determination of Molecular Geometry and Conformation

The geometry and conformation of this compound are dictated by the interplay of its constituent functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a critical factor that helps stabilize the molecule's planar conformation.

A full structural analysis via X-ray diffraction would yield precise measurements of bond lengths and angles. For instance, in a similar dihalogenated salicylaldehyde (B1680747) derivative, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the C—Cl bond length was found to be 1.7334 (16) Å. This provides an estimate for the expected bond lengths in this compound. The analysis would also confirm the planarity of the benzene ring and the relative orientation of the aldehyde, hydroxyl, and chloro substituents.

Analysis of Intramolecular O-H…O Hydrogen Bonds

A defining characteristic of this compound, like other ortho-hydroxybenzaldehydes, is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. vedantu.com This interaction creates a stable six-membered pseudo-ring structure.

Investigation of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound pack together in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. While the specific packing arrangement for this compound is not detailed in available literature, studies on analogous multi-substituted benzaldehyde (B42025) derivatives show that several types of interactions are expected to play a crucial role. rsc.org

These interactions typically include:

C–H⋯O Hydrogen Bonds: The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor and can interact with hydrogen atoms from neighboring molecules. rsc.org

π–π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. rsc.org

Halogen Bonding: The chlorine atom can participate in halogen bonds, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic atom on an adjacent molecule. rsc.org

The interplay of these weak forces dictates the final three-dimensional supramolecular architecture of the crystal. rsc.org

Methodologies for Crystallographic Data Refinement (e.g., SHELXL, OLEX2)

Once raw X-ray diffraction data is collected, sophisticated software is required to solve and refine the crystal structure. SHELXL and OLEX2 are two prominent programs used for this purpose. nih.govresearchgate.netacs.org

SHELXL: Part of the SHELX suite of programs, SHELXL is a widely used tool for the refinement of crystal structures from diffraction data. nih.govoup.comokstate.edu It works by adjusting the parameters of the structural model (such as atomic coordinates and displacement parameters) to achieve the best possible fit between the calculated and observed diffraction intensities using a least-squares method. uky.edu SHELXL is capable of handling complex structural features like twinning, disorder, and can determine the absolute structure of chiral molecules. okstate.edu

OLEX2: OLEX2 provides a comprehensive and user-friendly graphical user interface (GUI) that integrates various crystallographic programs, including the SHELX suite. researchgate.netolexsys.orgiucr.orgsymotter.org It streamlines the entire process from data import and structure solution to refinement and generation of final reports and publications. iucr.orgnorthwestern.edu OLEX2's intuitive visual environment allows researchers to manipulate structural models, apply restraints and constraints, and analyze the results of the refinement, making the complex process of structure determination more accessible. iucr.org

Table 2: Comparison of Crystallographic Refinement Software.

| Feature | SHELXL | OLEX2 |

| Primary Function | Crystal structure refinement engine. nih.govoup.com | Integrated graphical user interface for structure solution, refinement, and analysis. researchgate.netiucr.org |

| Interface | Primarily command-line driven; requires input files (.ins, .hkl). uky.edu | Intuitive, workflow-oriented graphical user interface. olexsys.orgiucr.org |

| Core Engine | Uses its own powerful least-squares refinement algorithms. okstate.edu | Can use SHELXL or its own internal refinement engines. acs.orgsymotter.org |

| Key Capabilities | Handles disorder, twinning, absolute structure, restraints. okstate.edu | Visualizes and simplifies the modeling of disorder, application of restraints, and overall structure analysis. iucr.org |

Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. kratos.comwikipedia.orgeag.com While no specific XPS studies on this compound were found, the technique would provide valuable insights into its electronic structure.

An XPS analysis of this compound would involve irradiating the sample with X-rays, causing the emission of core-level electrons. kratos.com The binding energies of these photoelectrons are characteristic of each element. High-resolution scans of the C 1s, O 1s, and Cl 2p peaks would reveal information about the chemical environment of these atoms. For example, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic ring, the aldehyde group (C=O), and the carbon bonded to chlorine (C-Cl). Similarly, the O 1s spectrum could differentiate between the hydroxyl (-OH) and carbonyl (C=O) oxygen atoms. This data provides direct experimental evidence of the molecule's bonding and electronic states. eag.comjh.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Chloro-3-hydroxybenzaldehyde, these studies focus on solving the Schrödinger equation (or its density-based equivalent) to determine its electronic behavior and related characteristics. A key study in this area has explored the hydrogen bonding, dimerization, and vibrational modes of this compound using ab initio and vibrational studies. acs.orgacs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding electronic structure, though it does not fully account for electron correlation. For molecules similar to this compound, the HF method, often paired with basis sets like 6-31G*, is used to compute optimized geometries and vibrational frequencies. acs.orgresearchgate.net

Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, post-Hartree-Fock methods like MP2 are used. MP2 incorporates electron correlation through perturbation theory, generally leading to more accurate predictions of molecular geometries and energies. acs.orgacs.org For aromatic aldehydes, MP2 calculations have been shown to provide excellent agreement with experimental data for geometric parameters. acs.orgacs.org

B3LYP: While technically a hybrid density functional theory (DFT) method, B3LYP is often discussed alongside ab initio methods because it incorporates a portion of the exact exchange energy from the Hartree-Fock theory. It is one of the most widely used methods for its balance of computational cost and accuracy. acs.orgresearchgate.net Calculations on related benzaldehydes using B3LYP have demonstrated high accuracy in predicting both geometric and vibrational spectroscopic data. acs.orgacs.org

Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems based on the electron density rather than the complex many-electron wavefunction. spectroscopyonline.comphyschemres.org This approach has become a powerful and popular tool for investigating the structural and vibrational properties of molecules due to its high accuracy and consistency with experimental results. spectroscopyonline.comphyschemres.org

For substituted benzaldehydes, DFT calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are employed to optimize molecular geometry and calculate vibrational spectra. nih.govresearchgate.net These calculations are crucial for understanding molecular properties, charge delocalization, and hyperconjugative interactions within the molecule. researchgate.net The choice of functional and basis set is critical, as it significantly influences the prediction results. spectroscopyonline.com

Computational methods are used to predict the most stable three-dimensional arrangement of atoms in this compound and its relative energy. The process involves geometry optimization, which seeks the lowest energy configuration on the potential energy surface. physchemres.org

For this molecule, a key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen of the aldehyde group (-CHO). This interaction is crucial in stabilizing the molecule's planar conformation. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles associated with this and other structural features. For example, in similar hydroxybenzaldehydes, calculations have shown a lengthening of the C=O bond and a shortening of the exocyclic C-C bond due to resonance-assisted hydrogen bonding. acs.org The optimized molecular parameters from theoretical calculations are often compared with experimental data from techniques like X-ray crystallography, though it is noted that theoretical estimations are typically performed for the molecule in a gaseous state, while experimental data is from the solid state. nih.gov

The table below illustrates typical geometric parameters that are determined via DFT calculations for substituted aromatic aldehydes.

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| r(C=O) | Carbonyl bond length | 1.21 - 1.23 Å |

| r(C-Cl) | Carbon-Chlorine bond length | 1.74 - 1.76 Å |

| r(C-O)hydroxyl | Hydroxyl C-O bond length | 1.34 - 1.36 Å |

| ∠(CCO)aldehyde | Aldehyde group bond angle | 123° - 125° |

| d(O-H···O) | Intramolecular H-bond distance | 1.70 - 1.85 Å |

Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration. These calculated frequencies are then compared with experimental data from FT-IR and Raman spectroscopy to provide a complete and reliable assignment of the observed spectral bands.

For this compound, DFT (B3LYP) and ab initio (HF) methods are used to compute the harmonic vibrational frequencies. researchgate.net Typically, calculated frequencies are slightly higher than experimental values due to the harmonic approximation. Therefore, they are often multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental data. nih.gov

Key vibrational modes of interest for this molecule include:

O-H stretching: The presence of intramolecular hydrogen bonding typically causes this band to appear at a lower frequency and broader in the experimental spectrum compared to a free hydroxyl group.

C=O stretching: This is a strong, characteristic band for the aldehyde group. Its position can be influenced by conjugation and hydrogen bonding.

C-Cl stretching: The frequency for the carbon-chlorine bond vibration.

The agreement between the scaled theoretical frequencies and the experimental ones validates both the computational method and the assignment of the spectral bands.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3100 - 3200 (broad) | ~3150 cm⁻¹ |

| C-H stretch (aldehyde) | 2750 - 2850 | ~2800 cm⁻¹ |

| C=O stretch | 1660 - 1680 | ~1670 cm⁻¹ |

| C-O stretch (hydroxyl) | 1200 - 1300 | ~1250 cm⁻¹ |

| C-Cl stretch | 700 - 800 | ~750 cm⁻¹ |

Molecular Modeling for Conformational Analysis and Interactions

Molecular modeling is used to study the different spatial arrangements (conformers) of this compound and their relative stabilities. For this molecule, conformational flexibility primarily arises from the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring.

Computational studies can identify different possible conformers and calculate their energy differences. For this compound, the most stable conformer is expected to be planar, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.net This O-H···O interaction creates a stable six-membered ring-like structure. Theoretical studies on similar molecules like 2,3-dihydroxybenzaldehyde (B126233) have identified multiple possible conformers, with the most stable one being determined by the network of intramolecular hydrogen bonds. researchgate.net The energy difference between various rotamers is often calculated to be only a few kcal/mol.

Studies on Dimerization and Supramolecular Interactions

Beyond the properties of a single molecule, computational studies are employed to investigate how this compound molecules interact with each other. These intermolecular forces govern the molecule's properties in the solid and liquid states.

Research has confirmed that dimerization is a significant interaction for this compound. acs.orgacs.org Computational methods, such as DFT and ab initio calculations, can be used to model the structure and stability of these dimers. acs.org The calculations suggest possible dimer configurations and determine their binding energies. acs.org For related benzaldehyde (B42025) derivatives, dimers are often formed through weak C-H···O hydrogen bonds, where the aldehyde group of one molecule interacts with the aromatic C-H groups of a neighboring molecule. The calculated binding energies for such interactions are typically in the range of -5 to -10 kJ/mol. These supramolecular interactions are crucial for understanding the self-assembly of molecules in the crystalline state. researchgate.net

Characterization of Hydrogen-Bonded Dimers (e.g., C-H…O)

Theoretical studies on substituted benzaldehydes often explore the formation of hydrogen-bonded dimers. In the case of this compound, besides the strong intramolecular O-H···O hydrogen bond, weaker intermolecular hydrogen bonds, such as C-H···O, can play a significant role in its crystal packing and self-assembly. Computational methods, particularly Density Functional Theory (DFT), are used to model these dimeric structures. The characterization involves optimizing the geometry of the dimer to find the most stable arrangement and analyzing the key parameters of the hydrogen bond.

Key parameters analyzed in these computational studies include:

Bond Length: The distance between the hydrogen donor (C-H) and the oxygen acceptor (O).

Bond Angle: The angle formed by the C-H···O atoms, which ideally is close to 180° for a strong hydrogen bond.

Interaction Energy: The energy difference between the dimer and the individual monomers, which quantifies the strength of the interaction.

Relative Energies of Dimeric Configurations

Molecules of this compound can associate through various dimeric configurations, each with a different relative energy. Computational studies calculate these energies to determine the most thermodynamically stable dimer. The stability of these configurations is governed by the nature and geometry of the intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. Different conformers are modeled to map the potential energy surface and identify the global and local energy minima corresponding to the most likely dimeric structures.

Computational Approaches for Regioselectivity Prediction

The regioselectivity of chemical reactions involving this compound is largely governed by the electronic influence of its substituents. Computational chemistry offers powerful tools to predict the most likely sites for electrophilic or nucleophilic attack. rsc.orgnih.gov

Methods for predicting regioselectivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and aldehyde groups would be regions of high negative potential.

Fukui Functions: These are derived from conceptual DFT and help to identify the reactivity of different atomic sites in a molecule. They can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Transition State Theory: By calculating the activation energies for a reaction occurring at different positions on the aromatic ring, the most favorable reaction pathway and thus the regioselectivity can be determined.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and chloro groups creates a complex reactivity profile that these computational tools can help to decipher.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a fundamental computational tool used to understand the chemical reactivity and electronic properties of a molecule. nih.govrasayanjournal.co.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity. The LUMO is often centered on the electron-deficient aldehyde group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity, polarizability, and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. rasayanjournal.co.in

For this compound, NBO analysis can quantify:

Intramolecular Charge Transfer: It reveals the delocalization of electron density from lone pairs of the oxygen and chlorine atoms into antibonding orbitals of the aromatic ring (e.g., n → π* transitions).

Hyperconjugative Interactions: These are stabilizing interactions that involve the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. A key interaction in this molecule would be the delocalization from the lone pairs of the hydroxyl oxygen to the π* orbitals of the benzene ring.

Stabilization Energy (E(2)): NBO analysis calculates the second-order perturbation energy (E(2)), which quantifies the strength of each donor-acceptor interaction. Higher E(2) values indicate stronger electronic delocalization and greater molecular stability.

| Donor NBO | Acceptor NBO | Interaction Type | Significance in Molecular Stability |

|---|---|---|---|

| LP (O) of Hydroxyl | π* (C-C) of Ring | n → π | Significant stabilization due to resonance delocalization. |

| LP (Cl) | σ (C-C) of Ring | n → σ | Contributes to the electronic effects of the chlorine substituent. |

| π (C-C) of Ring | π (C=O) of Aldehyde | π → π* | Indicates conjugation between the ring and the aldehyde group. |

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can model various transformations, such as condensation reactions at the aldehyde group, or electrophilic substitution on the aromatic ring. researchgate.netnih.gov

These investigations typically involve:

Mapping the Reaction Pathway: Identifying the structures of reactants, intermediates, transition states, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps in understanding the reaction kinetics and identifying the rate-determining step.

Analyzing Transition State Geometry: Examining the geometry of the transition state to understand the bonding changes that occur during the reaction.

By simulating these reaction mechanisms, researchers can gain insights into the factors that control the reaction's outcome and selectivity, providing a theoretical foundation for designing new synthetic routes.

Biological and Biomedical Research Potentials

Enzyme Inhibition Studies

The strategic inhibition of enzymes is a cornerstone of modern pharmacology. Derivatives of chlorobenzaldehyde are being actively investigated for their capacity to modulate the activity of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help improve cognitive function.

While direct studies on 2-Chloro-3-hydroxybenzaldehyde are limited, research into structurally related compounds highlights the potential of this chemical class. For instance, a series of novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their AChE inhibitory effects. Several of these compounds demonstrated potent inhibition of the enzyme, suggesting that the chloro-substituted aromatic scaffold is a promising feature for the design of new AChE inhibitors.

| Compound | AChE IC₅₀ (µM) |

|---|---|

| CHP4 | 3.76 |

| CHP5 | 4.2 |

To contextualize the potential efficacy of new compounds, their inhibitory activity is often compared against established drugs. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard metric for this comparison. Drugs commonly prescribed for Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine, are well-characterized AChE inhibitors.

The inhibitory potencies of these standard drugs provide a benchmark for the evaluation of novel compounds. The low micromolar activity of the related 2-chloro-3-hydrazinopyrazine derivatives indicates a significant potential for this class of compounds.

| Compound | AChE IC₅₀ (nM) | Reference |

|---|---|---|

| Donepezil | 340 - 530 | d-nb.info |

| Galantamine | 4960 - 5130 | d-nb.info |

| Rivastigmine | 3500 - 5100 | d-nb.info |

| Tacrine | 530 - 610 | d-nb.info |

Neuroprotective Effects

Neuroprotection, the preservation of neuronal structure and function, is a key goal in the treatment of neurodegenerative diseases. Research suggests that compounds related to this compound may offer such protective effects.

The abnormal hyperphosphorylation of the tau protein is a central pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal death. nih.gov Therefore, compounds that can modulate tau phosphorylation are of significant therapeutic interest.

In studies involving amyloid-beta (Aβ)-induced neurotoxicity, a model relevant to Alzheimer's pathology, a 2-chloro-3-hydrazinopyrazine derivative demonstrated the ability to significantly decrease tau hyperphosphorylation. nih.gov This finding suggests that the 2-chloro-benzaldehyde structural motif may play a role in pathways that regulate tau protein phosphorylation, offering a potential avenue for neuroprotection.

The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used in vitro model in neurobiological and neurotoxicological research. When treated with nerve growth factor (NGF), these cells differentiate to exhibit characteristics similar to sympathetic neurons, making them a valuable tool for studying neuroprotective effects.

In the context of Alzheimer's disease research, PC12 cells are often exposed to amyloid-beta peptides to induce cytotoxicity and mimic the disease's neurotoxic environment. nih.gov Studies have shown that a 2-chloro-3-hydrazinopyrazine derivative significantly diminished the toxicity induced by Aβ₁₋₄₂ in differentiated PC12 cells. This protective effect further supports the neuroprotective potential of this class of compounds and validates the use of PC12 cells for screening such molecules.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. Antioxidants can counteract oxidative stress by neutralizing free radicals.